1-(Indolin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
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Description
Synthesis Analysis
The synthesis of 1-(Indolin-1-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves several steps. Researchers have reported different synthetic routes, including condensation reactions , cyclization , and functional group transformations . The choice of starting materials and reaction conditions significantly influences the yield and purity of the final product. Detailed synthetic protocols can be found in the literature .
Scientific Research Applications
Antimicrobial and Antifungal Applications
Research on indole derivatives, including those containing thiadiazole moieties, has shown significant antimicrobial and antifungal activities. For instance, a study presented the synthesis of novel 1H-indole derivatives, which exhibited considerable antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal activity against strains like Aspergillus niger and Candida albicans. This suggests potential applications in developing new antimicrobial and antifungal agents (Letters in Applied NanoBioScience, 2020).
Antitubercular Agents
Another study on tetrahydropyrimidine–isatin hybrids, related to the chemical structure of interest, highlighted their potential as antibacterial, antifungal, and antitubercular agents. This suggests the compound could be investigated for its efficacy against tuberculosis-causing bacteria, providing a new avenue for antitubercular drug development (Chinese Chemical Letters, 2012).
Anticancer Research
Compounds containing indole and thiadiazole scaffolds have also been explored for their anticancer properties. For example, thiazole containing deoxytopsentin analogues were synthesized and showed moderate activity against MRSA pyruvate kinase, a protein critical for bacterial survival, suggesting potential applications in anticancer and antimicrobial drug development (Tetrahedron, 2014).
Antioxidant and Anti-inflammatory Agents
Additionally, novel chalcone derivatives synthesized from indole and thiophene components exhibited significant antioxidant and antimicrobial activities, indicating their potential use as antioxidant and anti-inflammatory agents (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS2/c1-13-6-8-15(9-7-13)18-20-19(25-21-18)24-12-17(23)22-11-10-14-4-2-3-5-16(14)22/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTOTIRCJJBEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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